2-(Benzylthio)propanoic acid

概要

説明

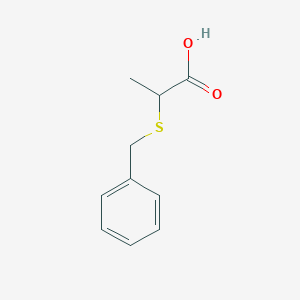

2-(Benzylthio)propanoic acid is an organic compound with the molecular formula C10H12O2S. It is characterized by the presence of a benzylthio group attached to a propanoic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)propanoic acid typically involves the reaction of benzyl mercaptan with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 2-bromopropanoic acid under basic conditions to yield this compound .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .

化学反応の分析

Hydrolysis and Stability

The benzylthio group enhances stability against elimination or decomposition during hydrolysis:

-

Base-Catalyzed Hydrolysis :

Key Findings :

-

Hydrolysis of esters (e.g., methyl 2-(benzylthio)propanoate) proceeds efficiently under basic conditions without forming acrylic acid byproducts .

-

Stability in acidic media allows post-reaction extraction (e.g., ethyl acetate or dichloromethane) .

Oxidation Reactions

The benzylthio group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | RT, 2 hr | Sulfoxide (C₁₀H₁₂O₃S) |

| mCPBA | 0°C → RT, 4 hr | Sulfone (C₁₀H₁₂O₄S) |

Mechanistic Insight :

-

Oxidation occurs at the sulfur atom, with the carboxylic acid group remaining intact .

-

Sulfone derivatives exhibit enhanced electrophilicity for further functionalization .

Resolution and Chiral Separation

Racemic Resolution via Chiral Amines :

-

(±)-2-(Benzylthio)propanoic acid forms diastereomeric salts with (+)-dehydroabietylamine in ethyl acetate .

-

Crystallization at 20–25°C yields enantiomerically pure (−)-isomer ([α]ᴅ²⁵ = −42.3°) .

Optimized Conditions :

Decarboxylation and Elimination

-

Thermal Decarboxylation : At 150–200°C, yields benzylthiopropene (via CO₂ loss) .

-

Acid-Catalyzed Elimination : Concentrated H₂SO₄ promotes α,β-unsaturated thioether formation .

Safety Note : Elimination reactions may produce volatile byproducts (e.g., 2-methylpropene) .

Antibacterial Activity

Derivatives like 2-(benzylthio)pyrimidines exhibit potent activity:

| Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 6.25–12.5 |

| E. coli | 12.5–25 |

Structure-Activity Relationship :

科学的研究の応用

Medicinal Chemistry

Antihypertensive Agents

One of the prominent applications of 2-(Benzylthio)propanoic acid is in the synthesis of antihypertensive agents, particularly angiotensin-converting enzyme (ACE) inhibitors. The compound serves as an intermediate in the production of optically active derivatives that exhibit significant pharmacological activity. For instance, the resolution of racemates involving 3-benzoylthio-2-methyl-propanoic acid has been documented, highlighting its utility in developing ACE inhibitors such as proline derivatives .

Cancer Research

Research has demonstrated that compounds derived from this compound can exhibit cytotoxic properties against various cancer cell lines. Studies suggest that modifications to the structure can enhance potency against specific cancers, including prostate cancer and melanoma . These findings indicate a promising avenue for further exploration in cancer therapeutics.

Cosmetic Formulation

Skin Care Applications

The compound's properties make it suitable for use in cosmetic formulations, particularly as a skin-conditioning agent. Its ability to enhance skin feel and moisture retention is essential in developing effective topical products. Research has shown that formulations containing polymers, including those derived from this compound, can improve texture and stability while providing beneficial effects on skin hydration and appearance .

Formulation Stability

The stability of cosmetic products is critical for consumer safety and efficacy. The incorporation of this compound into formulations can help achieve desired rheological properties, ensuring that products maintain their intended consistency and performance over time. Experimental design techniques have been employed to optimize formulations containing this compound, revealing its potential to enhance product quality .

Synthetic Intermediate

Versatile Building Block

As a synthetic intermediate, this compound is valuable in organic synthesis, allowing chemists to create a variety of complex molecules. Its reactivity enables it to participate in various chemical reactions, facilitating the development of new compounds with diverse applications across pharmaceuticals and materials science .

Case Studies

作用機序

The mechanism of action of 2-(Benzylthio)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Similar Compounds

- 2-(Methylthio)propanoic acid

- 2-(Ethylthio)propanoic acid

- 2-(Phenylthio)propanoic acid

Uniqueness

2-(Benzylthio)propanoic acid

生物活性

2-(Benzylthio)propanoic acid (CAS No. 6182-85-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a benzylthio group attached to a propanoic acid backbone, which may influence its interaction with biological systems.

- Molecular Formula : C10H12O2S

- Molecular Weight : 196.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of thioesters have shown effectiveness against various bacterial strains, suggesting that the benzylthio group may enhance membrane permeability or inhibit bacterial enzyme activity.

Anti-inflammatory Effects

Anticancer Potential

There is emerging evidence that this compound and its derivatives may have anticancer effects. Studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thioester derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Study 2: Anti-inflammatory Mechanism

Study 3: Anticancer Activity

A preclinical study assessed the anticancer potential of this compound in various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating notable cytotoxicity. Mechanistic studies suggested that the compound triggers apoptosis via mitochondrial pathways .

Data Summary

特性

IUPAC Name |

2-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHQITUHYKZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297122 | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6182-85-0 | |

| Record name | 6182-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。